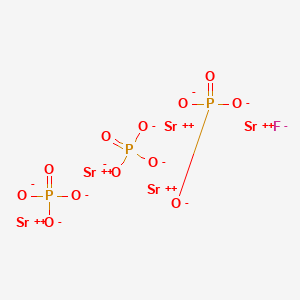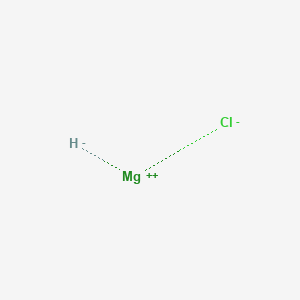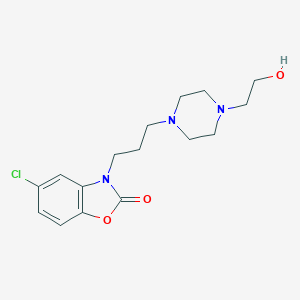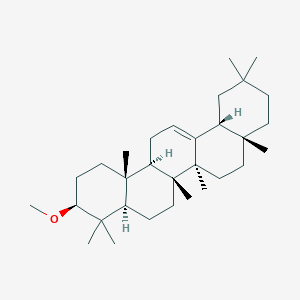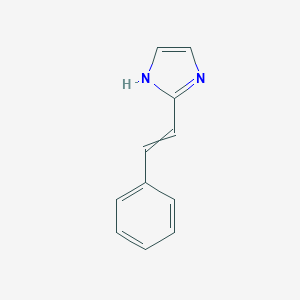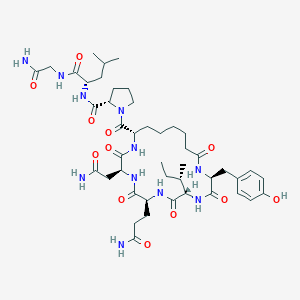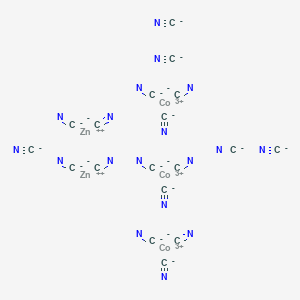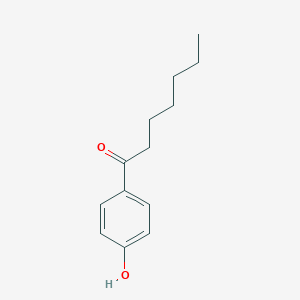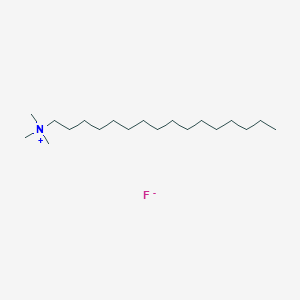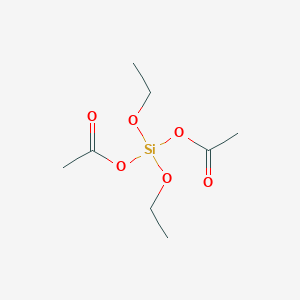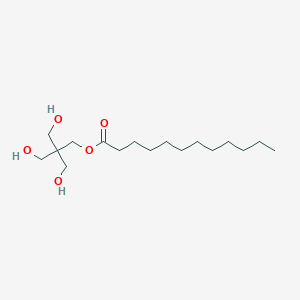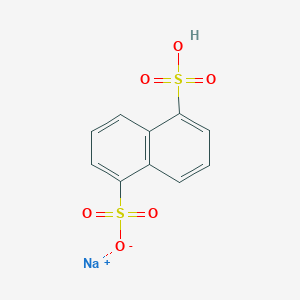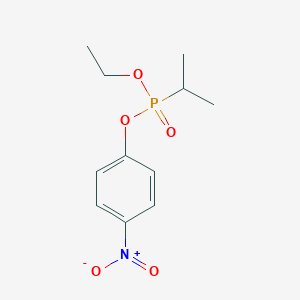
Ethyl p-nitrophenyl isopropylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl p-nitrophenyl isopropylphosphonate, commonly known as ENPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ENPP is a phosphonate compound that has a nitro group attached to a phenyl ring, and an ethyl and isopropyl group attached to the phosphorus atom.
Mecanismo De Acción
ENPP is a phosphonate compound that inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. Inhibition of acetylcholinesterase is the mechanism of action of many nerve agents, which makes ENPP a useful model compound for the study of nerve agent toxicity and the development of nerve agent antidotes.
Efectos Bioquímicos Y Fisiológicos
ENPP has been shown to have a range of biochemical and physiological effects. Inhibition of acetylcholinesterase by ENPP leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. This can lead to a range of symptoms, including muscle twitching, convulsions, and respiratory failure. In addition, ENPP has been shown to have cytotoxic effects on various cell lines, including cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ENPP has several advantages for use in lab experiments. It is a stable and relatively inexpensive compound that can be synthesized in large quantities. Additionally, ENPP is a useful model compound for the study of nerve agent toxicity and the development of nerve agent antidotes. However, ENPP has some limitations as well. It is highly toxic and must be handled with care. Additionally, its use in lab experiments is limited by its potential for environmental contamination and its potential to cause harm to researchers.
Direcciones Futuras
For research on ENPP include the development of sensors for the detection of organophosphate compounds and the synthesis of ENPP derivatives with improved cytotoxicity against cancer cells.
Métodos De Síntesis
ENPP can be synthesized through the reaction of p-nitrophenol with diethyl phosphite and isopropyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through an esterification process, resulting in the formation of ENPP as a yellow crystalline solid. The purity of the synthesized ENPP can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
ENPP has been extensively studied for its potential applications in scientific research. It has been used as a substrate for the detection of organophosphate hydrolase activity, an enzyme that degrades organophosphate compounds. ENPP has also been used as a model compound for the study of nerve agent toxicity and the development of nerve agent antidotes. Additionally, ENPP has been used as a precursor for the synthesis of other phosphonate compounds, such as phosphonic acid esters and phosphonate diesters.
Propiedades
Número CAS |
13538-10-8 |
|---|---|
Nombre del producto |
Ethyl p-nitrophenyl isopropylphosphonate |
Fórmula molecular |
C11H16NO5P |
Peso molecular |
273.22 g/mol |
Nombre IUPAC |
1-[ethoxy(propan-2-yl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C11H16NO5P/c1-4-16-18(15,9(2)3)17-11-7-5-10(6-8-11)12(13)14/h5-9H,4H2,1-3H3 |
Clave InChI |
LRKIJHNJIXGRCI-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(C(C)C)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CCOP(=O)(C(C)C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Sinónimos |
Isopropylphosphonic acid ethyl p-nitrophenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



